molecular formula C19H20N4O4 B11281883 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B11281883
M. Wt: 368.4 g/mol
InChI Key: OQVIGUUDDDNVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a methoxy group at the 5-position, along with a dimethyl substitution at the 1,6-positions. The presence of an acetamide group linked to a 4-methylphenyl ring further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the methoxy and dimethyl groups. The final step involves the acylation of the pyrido[2,3-d]pyrimidine derivative with 4-methylphenylacetyl chloride under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth or viral replication. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE can be compared with other pyrido[2,3-d]pyrimidine derivatives and similar heterocyclic compounds. Some similar compounds include:

    Piritrexim: A dihydrofolate reductase inhibitor with antitumor activity.

    Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

    Trimethoprim: An antibiotic that inhibits bacterial dihydrofolate reductase.

    Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

The uniqueness of 2-{5-METHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of the acetamide group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H20N4O4/c1-11-5-7-13(8-6-11)21-14(24)10-23-18(25)15-16(27-4)12(2)9-20-17(15)22(3)19(23)26/h5-9H,10H2,1-4H3,(H,21,24)

InChI Key

OQVIGUUDDDNVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.